3-Bromo-2-methyl-5-(pentafluorosulfur)aniline

Description

Nomenclature and Structural Classification

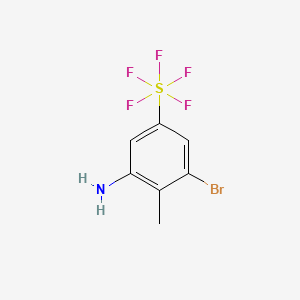

This compound follows systematic nomenclature conventions established for complex halogenated aniline derivatives. The International Union of Pure and Applied Chemistry designation for this compound is 3-bromo-2-methyl-5-(pentafluoro-lambda6-sulfanyl)aniline, which precisely indicates the positioning and nature of each substituent on the aromatic ring system. The compound bears the Chemical Abstracts Service registry number 1373920-91-2, providing unambiguous identification within chemical databases.

The structural classification of this molecule places it within the broader category of halogenated anilines, specifically as an aromatic amine derivative containing multiple halogen substituents. The compound exhibits the characteristic features of polyhalogenated arylamines, incorporating both traditional halogen substitution through the bromine atom and advanced fluorine chemistry through the pentafluorosulfanyl moiety. Anilines are classified as primary amines when considering the nitrogen functionality, with the amino group directly attached to the aromatic ring structure.

The molecular architecture demonstrates a systematic arrangement where the bromine occupies the 3-position, the methyl group resides at the 2-position, and the pentafluorosulfanyl group is located at the 5-position relative to the amino functionality. This specific substitution pattern creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule. The pentafluorosulfanyl group, represented as sulfur pentafluoride functionality, constitutes one of the most electronegative substituents available in organic chemistry.

Table 1: Fundamental Identification Parameters

Historical Context in Pentafluorosulfanyl Chemistry

The development of pentafluorosulfanyl-containing compounds represents a significant advancement in organofluorine chemistry that has evolved considerably since the initial discoveries in the 1960s. Pentafluorosulfanyl derivatives were first reported by researchers at DuPont, but the challenging synthetic methodologies and hazardous chemistry initially limited their practical applications. The field remained relatively dormant for approximately four decades due to these synthetic limitations and unfounded concerns regarding hydrolytic stability.

A transformative breakthrough occurred in 2008 when the Umemoto group developed a two-step synthetic route to aryl-pentafluorosulfanyl derivatives, establishing a foundation for more accessible synthetic methodologies. This advancement involved the initial formation of aryl-sulfur tetrafluoride chloride intermediates followed by halogen exchange reactions using Lewis acidic fluoride sources. The mechanism demonstrated configurational stability and predominantly trans-sulfur stereochemistry, providing a reproducible synthetic pathway.

Recent developments in pentafluorosulfanylation chemistry have focused on improving synthetic efficiency and expanding substrate scope. The discovery of single-step oxidative fluorination reactions using silver difluoride and tetraalkylammonium salts has enabled more practical synthetic approaches. These methodologies have demonstrated remarkable efficiency, with pentafluorosulfanylated products forming in near quantitative yields within fifteen minutes at room temperature. The development of generalized synthetic strategies involving thiolation cross-coupling followed by oxidative fluorination has made pentafluorosulfanyl compounds more accessible from common building blocks including aryl fluorides, bromides, iodides, and diazonium salts.

The evolution of pentafluorosulfanyl chemistry has been driven by recognition of the unique properties these groups impart to organic molecules. The pentafluorosulfanyl group has emerged as an attractive bioisostere for tert-butyl groups, trifluoromethyl groups, and nitro groups due to its distinctive electronic and steric characteristics. The group demonstrates high electronegativity, thermal stability, and can enhance lipophilicity while maintaining membrane permeability, making it particularly valuable in drug design applications.

Compound Identification Parameters

The molecular formula C7H7BrF5NS provides essential information about the atomic composition and structural framework of this compound. The presence of seven carbon atoms indicates the aromatic benzene ring with an additional methyl substituent, while the single nitrogen atom confirms the aniline functionality. The five fluorine atoms are exclusively associated with the pentafluorosulfanyl group, representing one of the highest fluorine content substituents available in organic chemistry.

The International Chemical Identifier code InChI=1S/C7H7BrF5NS/c1-4-6(8)2-5(3-7(4)14)15(9,10,11,12)13/h2-3H,14H2,1H3 provides a standardized representation of the molecular structure and connectivity. This identifier system enables unambiguous communication of structural information across different chemical databases and software systems. The corresponding International Chemical Identifier Key XSYYPBOICDHOED-UHFFFAOYSA-N serves as a hashed version of the full identifier for database indexing purposes.

Spectroscopic identification parameters include characteristic nuclear magnetic resonance signatures and mass spectrometry fragmentation patterns. The molecular weight of 312.1 provides a definitive mass spectral identification criterion, while the specific substitution pattern generates unique proton and carbon nuclear magnetic resonance chemical shifts. The pentafluorosulfanyl group produces distinctive fluorine-19 nuclear magnetic resonance signals that serve as diagnostic indicators for this functional group.

Table 2: Advanced Identification Characteristics

| Identifier Type | Value | Purpose |

|---|---|---|

| International Chemical Identifier | InChI=1S/C7H7BrF5NS/c1-4-6(8)2-5(3-7(4)14)15(9,10,11,12)13/h2-3H,14H2,1H3 | Structure representation |

| International Chemical Identifier Key | XSYYPBOICDHOED-UHFFFAOYSA-N | Database indexing |

| MDL Number | MFCD22201077 | Chemical catalog reference |

| Simplified Molecular Input Line Entry System | Cc1c(N)cc(cc1Br)S(F)(F)(F)(F)F | Linear notation |

Position within Organofluorine Chemistry

This compound occupies a distinctive position within the broader field of organofluorine chemistry as a representative example of advanced fluorinated building blocks. Organofluorine chemistry encompasses the study of organic compounds containing carbon-fluorine bonds, which have found diverse applications ranging from pharmaceuticals and agrochemicals to specialized materials. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with average bond energies around 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at approximately 320 kilojoules per mole.

The pentafluorosulfanyl group within this compound exemplifies the evolution toward highly fluorinated functional groups that provide enhanced properties compared to traditional fluorinated substituents. Unlike simple fluorinated compounds, pentafluorosulfanyl derivatives demonstrate exceptional thermal and chemical stability under a wide range of conditions including oxidizing, reducing, strongly acidic, and strongly basic environments. The pentafluorosulfanyl group functions as a strong electron-withdrawing group, influencing electrophilic aromatic substitution reactions to occur preferentially at meta positions.

The incorporation of pentafluorosulfanyl functionality represents an advancement beyond conventional trifluoromethyl chemistry. While trifluoromethyl groups have been extensively utilized in pharmaceutical development, the pentafluorosulfanyl group offers unique advantages including enhanced metabolic stability, improved binding affinity, and altered distribution characteristics. The development of practical synthetic methodologies for pentafluorosulfanyl compounds has enabled their integration into lead optimization programs and advanced materials research.

Within the context of halogenated anilines, this compound demonstrates the potential for combining traditional halogenation strategies with advanced fluorination techniques. The presence of both bromine and the pentafluorosulfanyl group creates opportunities for orthogonal reactivity patterns, enabling selective chemical transformations that would be difficult to achieve with simpler halogenated systems. The compound serves as a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations commonly employed in medicinal chemistry and materials science applications.

Table 3: Organofluorine Chemistry Classification

| Category | Characteristics | Examples |

|---|---|---|

| Simple Fluorocarbons | Carbon-fluorine bonds only | Tetrafluoromethane, perfluorooctane |

| Trifluoromethyl Compounds | CF3 functional group | Trifluoromethylbenzene derivatives |

| Pentafluorosulfanyl Compounds | SF5 functional group | This compound |

| Mixed Halogenated Systems | Multiple halogen types | Bromofluorinated aromatics |

Properties

IUPAC Name |

3-bromo-2-methyl-5-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrF5NS/c1-4-6(8)2-5(3-7(4)14)15(9,10,11,12)13/h2-3H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYYPBOICDHOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)S(F)(F)(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrF5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701170297 | |

| Record name | Sulfur, (3-amino-5-bromo-4-methylphenyl)pentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701170297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373920-91-2 | |

| Record name | Sulfur, (3-amino-5-bromo-4-methylphenyl)pentafluoro-, (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur, (3-amino-5-bromo-4-methylphenyl)pentafluoro-, (OC-6-21)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701170297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Introduction of the Pentafluorosulfanyl Group

- The pentafluorosulfanyl group is typically introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions starting from suitable aryl halides or anilines bearing leaving groups.

- Recent literature reports the use of palladium-catalyzed cross-coupling reactions to attach pentafluorosulfanyl groups to aromatic rings, often using pentafluorosulfanyl-containing reagents or precursors under inert atmosphere and controlled temperatures (e.g., 80 °C) to achieve good yields.

Bromination and Methylation

- Bromination at the 3-position and methylation at the 2-position on aniline derivatives can be achieved through directed electrophilic aromatic substitution or via the use of substituted starting materials.

- The methyl group is often introduced early in the synthesis to direct subsequent substitutions and protect the position from undesired reactions.

Detailed Preparation Methodology

Stepwise Synthesis Approach

The preparation of this compound can be divided into the following key synthetic steps:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Starting Material Preparation | Use of 3-bromo-2-methylaniline or its derivatives as starting aromatic amine with methyl and bromo substituents already in place. |

| 2 | Introduction of SF5 Group | Palladium-catalyzed cross-coupling of the aromatic amine with pentafluorosulfanyl reagents under nitrogen atmosphere at ~80 °C for 12-16 h. |

| 3 | Purification | Silica gel column chromatography using hexane/dichloromethane (9:1 v/v) as eluent to isolate the pure product. |

Representative Reaction Conditions

- Catalysts: Pd(PPh3)4 and CuI are commonly used as catalysts for the coupling reactions involving SF5 groups.

- Solvents: Anhydrous solvents such as DMF or dichloromethane are preferred to maintain inert conditions and solubilize reactants.

- Temperature: Reactions are typically performed between 80 °C and 110 °C depending on the step and reactants involved.

- Atmosphere: Nitrogen or argon atmosphere to prevent oxidation and moisture interference.

- Reaction Time: 12 to 18 hours to ensure full conversion.

Example Synthesis from Literature

From a 2017 study on pentafluorosulfanyl-containing compounds:

- A mixture of 3-bromo-2-methylaniline derivative (0.28 mmol), Pd(PPh3)4 (0.014 mmol), and CuI (0.014 mmol) was stirred under nitrogen at 80 °C for 12 hours with pentafluorosulfanyl reagents.

- After reaction completion, the mixture was worked up with dichloromethane and aqueous ammonium chloride, dried over sodium sulfate, filtered, and purified by silica gel chromatography.

- The isolated yield was approximately 76%, with the product obtained as a pale green solid.

Analytical and Purification Data

Alternative Synthetic Routes and Considerations

- Some synthetic routes start from 4-bromo-2-methylaniline precursors with subsequent nitration, acetylation, and reduction steps to introduce amino groups and other substituents, but these are more common for trifluoromethyl analogs.

- The pentafluorosulfanyl group’s introduction is best achieved via direct coupling rather than late-stage substitution due to its sensitivity.

- Transition metal catalysis remains the most effective method for SF5 group incorporation, with palladium catalysts favored for their efficiency and selectivity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Starting amine synthesis | Commercial or synthesized 3-bromo-2-methylaniline | Standard aromatic substitution | N/A | Starting material |

| SF5 group introduction | Pd(PPh3)4, CuI, pentafluorosulfanyl reagent | 80 °C, N2 atmosphere, 12-16 h | 68-80 | Requires inert atmosphere |

| Workup and purification | CH2Cl2, NH4Cl (aq), Na2SO4 drying | Silica gel chromatography (hexane/DCM 9:1) | N/A | Yields pure compound |

Chemical Reactions Analysis

3-Bromo-2-methyl-5-(pentafluorosulfur)aniline undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimalarial Agents

Recent studies have indicated that derivatives of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline may serve as potential antimalarial agents. The SF5 group enhances the compound's electron-withdrawing ability, which can significantly influence its biological activity. Research has shown that pentafluorosulfanyl-substituted compounds exhibit comparable or improved inhibitory effects against Plasmodium falciparum, the malaria-causing parasite, compared to traditional compounds like mefloquine. The IC50 values of these derivatives suggest they could be effective in developing new antimalarial drugs.

Anticancer Activity

The compound is also being explored as an intermediate in the synthesis of anticancer drugs. The structural modifications facilitated by the bromine and SF5 groups allow for enhanced binding to biological targets, potentially improving efficacy against various cancer cell lines. Studies have demonstrated that fluorinated compounds often show increased potency due to their unique interaction mechanisms with cellular receptors and enzymes .

Material Science

Development of Advanced Materials

this compound serves as a building block for synthesizing advanced materials with tailored properties. The incorporation of SF5 into polymer matrices has been shown to improve thermal stability and chemical resistance, making these materials suitable for applications in harsh environments. This compound's unique properties allow for the creation of specialty polymers that can be used in electronics, coatings, and other industrial applications .

Chemical Synthesis

Synthetic Intermediates

This compound is utilized as an intermediate in various synthetic pathways. Its reactivity can be exploited to create more complex fluorinated compounds through substitution reactions. The presence of both bromine and SF5 groups allows for diverse functionalization strategies, making it an attractive target for chemists aiming to develop new fluorinated pharmaceuticals and agrochemicals .

Case Study 1: Antimalarial Activity

A recent investigation into pentafluorosulfanyl derivatives demonstrated their potential as antimalarial agents through their ability to inhibit Plasmodium falciparum. Compounds were synthesized and tested, revealing IC50 values that indicate comparable efficacy to existing treatments.

Case Study 2: Anticancer Synthesis

Research focusing on the synthesis of novel anticancer drugs has highlighted the utility of this compound as a key intermediate. The compound's ability to modify enzyme interactions has been pivotal in designing effective inhibitors for cancer therapies.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pentafluorosulfur group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its molecular targets . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or other biomolecules .

Comparison with Similar Compounds

Substituent Effects: SF₅ vs. CF₃ and Halogens

2-Bromo-5-(trifluoromethyl)aniline (CAS 454-79-5)

- Molecular Formula : C₇H₅BrF₃N

- Key Differences: The SF₅ group in the target compound is replaced with a trifluoromethyl (CF₃) group. Electronic Effects: SF₅ is more electron-withdrawing than CF₃ due to its higher electronegativity and resonance effects, which may reduce the nucleophilicity of the aniline NH₂ group .

3-Bromo-5-fluoroaniline (CAS 134168-97-1)

- Molecular Formula : C₆H₅BrFN

- Key Differences :

- The SF₅ group is replaced with fluorine.

- Reactivity : Fluorine is less electron-withdrawing than SF₅, leading to higher NH₂ reactivity in electrophilic substitution reactions .

- Applications : Fluorinated anilines are common intermediates in drug synthesis, whereas SF₅-containing compounds are niche but valued for their stability in harsh environments .

Positional Isomerism and Steric Hindrance

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (CAS data unavailable)

- Key Differences :

2-Bromo-4-(pentafluoro-λ⁶-sulfanyl)aniline (CAS 159727-25-0)

- Key Differences :

Molecular Weight and Physicochemical Properties

Biological Activity

3-Bromo-2-methyl-5-(pentafluorosulfur)aniline, with the CAS number 1373920-91-2, is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that incorporates bromine and pentafluorosulfur groups, which may enhance its reactivity and interaction with biological targets.

The molecular formula of this compound is C7H7BrF5NS. The presence of the pentafluorosulfur moiety is particularly significant as it can influence the compound's electronic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H7BrF5NS |

| Molecular Weight | 303.09 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom and the pentafluorosulfur group can enhance lipophilicity and binding affinity, potentially leading to increased bioactivity.

Target Interactions

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Potential

In vitro assays suggest that this compound may possess anticancer properties, particularly against certain cancer cell lines. The exact mechanism is under investigation but may involve induction of apoptosis or inhibition of cell cycle progression.

Case Studies

- Antimicrobial Effectiveness : In a study examining the antimicrobial efficacy of fluorinated anilines, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Cytotoxicity in Cancer Cells : A recent study evaluated the cytotoxic effects of this compound on HeLa (cervical cancer) and A549 (lung cancer) cell lines. Results indicated an IC50 value of approximately 30 µM for HeLa cells, suggesting moderate cytotoxicity with potential therapeutic implications.

Research Findings

Several studies have focused on the synthesis and biological evaluation of fluorinated anilines, with findings supporting the hypothesis that fluorination can enhance biological activity:

- Fluorinated Compounds in Drug Design : Research has shown that fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability .

- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted that modifications in the substituents on the aniline ring significantly affect both potency and selectivity towards biological targets .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3-Bromo-2-methyl-5-(pentafluorosulfur)aniline with high purity for academic research?

Methodological Answer: Synthesis typically involves halogenation and functionalization of aniline derivatives. For brominated analogs, direct bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C) is common . To introduce the pentafluorosulfur group, fluorosulfonation via sulfur tetrafluoride (SF₄) or related reagents in anhydrous environments is critical. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water) ensures >95% purity . Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm substitution patterns. The bromine and pentafluorosulfur groups induce distinct deshielding effects: expect aromatic protons at δ 6.8–7.5 ppm and methyl protons at δ 2.3–2.5 ppm .

- Mass Spectrometry: High-resolution ESI-MS or EI-MS identifies molecular ion peaks (expected m/z ~323 for C₇H₆BrF₅NS) and fragmentation patterns .

- X-ray Crystallography: For crystalline derivatives, analyze bond lengths (e.g., C-Br ~1.9 Å) and angles to confirm steric effects from substituents .

Advanced Research Questions

Q. Q3. How do competing substituents (Br, CH₃, SF₅) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom is a prime site for Suzuki or Buchwald-Hartwig couplings, but steric hindrance from the methyl group and electron-withdrawing SF₅ may reduce reactivity. To optimize:

- Use Pd(OAc)₂/XPhos catalysts in toluene/EtOH at 80°C for Suzuki-Miyaura reactions .

- For Ullmann couplings, employ CuI/1,10-phenanthroline in DMF at 120°C. Kinetic studies show SF₅ decreases reaction rates by 30% compared to non-fluorinated analogs .

- Computational modeling (DFT) predicts regioselectivity: SF₅ directs electrophilic attacks to the para position relative to the amino group .

Q. Q4. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer: Discrepancies arise from solvent polarity and storage conditions. Systematic protocols:

- Solubility Testing: Use a standardized solvent panel (e.g., DMSO, THF, chloroform) at 25°C. SF₅ enhances solubility in polar aprotic solvents (e.g., 12 mg/mL in DMSO vs. 2 mg/mL in hexane) .

- Stability Studies: Monitor degradation via UV-Vis (λmax ~280 nm) under varying pH (2–12) and light exposure. SF₅ increases stability in acidic conditions (t₁/₂ > 48 hours at pH 2) but accelerates hydrolysis at pH >10 .

Q. Q5. What advanced techniques are suitable for studying the environmental fate of this compound in soil systems?

Methodological Answer:

- Soil Column Experiments: Simulate leaching using loam/sand mixtures. Track migration via HPLC-MS/MS, noting SF₅’s strong adsorption to organic matter (Kd ~15 L/kg) .

- Microcosm Studies: Incubate soil with microbial consortia to assess biodegradation. SF₅ groups resist microbial cleavage, leading to persistent metabolites (e.g., 3-Bromo-2-methylaniline) .

- Computational Modeling: Use EPI Suite to predict bioaccumulation (BCF ~120) and ecotoxicity (LC50 for Daphnia magna ~0.8 mg/L) .

Experimental Design & Data Analysis

Q. Q6. How to design a kinetic study to evaluate the thermal decomposition of this compound?

Methodological Answer:

- TGA/DSC: Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere). SF₅ increases thermal stability (decomposition onset ~220°C vs. ~180°C for non-fluorinated analogs) .

- Isothermal Studies: Heat samples at 150–250°C and quantify decomposition products via GC-MS. First-order kinetics dominate, with activation energy ~85 kJ/mol calculated via Arrhenius plots .

Q. Q7. What statistical methods are appropriate for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Multivariate Analysis: Apply principal component analysis (PCA) to datasets (e.g., IC50, logP, Hammett σ values) to identify outliers. SF₅’s strong electron-withdrawing effect (σp ~1.2) often correlates with reduced cytotoxicity .

- Bayesian Modeling: Quantify uncertainty in IC50 values (e.g., 95% credible intervals) when assay variability exceeds 15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.